molecular formula C19H20N2O3S2 B5226908 N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

Katalognummer: B5226908
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: JSGLFQFXQICLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide inhibits BTK by binding to the active site of the enzyme. BTK is a cytoplasmic tyrosine kinase that is activated upon BCR stimulation. BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. By inhibiting BTK, this compound blocks these downstream signaling events and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to inhibiting BCR signaling, this compound has been shown to induce apoptosis, decrease cell proliferation, and enhance the activity of other anticancer agents. This compound has also been shown to have minimal effects on T-cells and natural killer (NK) cells, which suggests that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in preclinical models, which provides a strong foundation for further research. However, this compound has some limitations. It has a short half-life in vivo, which may limit its efficacy in clinical settings. It also has limited selectivity for BTK, which may result in off-target effects.

Zukünftige Richtungen

There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Preclinical studies have shown that this compound can enhance the activity of venetoclax and rituximab, and further research is needed to determine the optimal combinations and dosing schedules. Another area of interest is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies. Early-phase clinical trials have shown promising results, and further studies are needed to determine its efficacy and safety in larger patient populations. Finally, there is a need for further research on the mechanism of action of this compound and its effects on BCR signaling and other downstream pathways. This knowledge will help to optimize dosing and identify potential biomarkers for patient selection.

Synthesemethoden

The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it has been published in the literature.

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

Eigenschaften

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-6-15-17(12-8-9-13(23-2)14(11-12)24-3)20-19(26-15)21-18(22)16-7-5-10-25-16/h5,7-11H,4,6H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLFQFXQICLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.